H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2

Description

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 is a synthetic peptide composed of various amino acids

Properties

Molecular Formula |

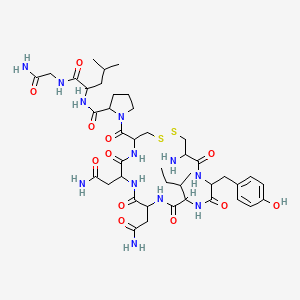

C42H64N12O12S2 |

|---|---|

Molecular Weight |

993.2 g/mol |

IUPAC Name |

1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63) |

InChI Key |

VIFAMMRBZBWEID-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

-

Resin type : ChemMatrix or Wang resins are preferred for their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry.

-

First amino acid attachment : Glycine amide (Gly-NH2) is typically coupled to the resin via its C-terminus using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC).

Stepwise Chain Elongation

-

Fmoc deprotection : Piperidine (20–30% in DMF) removes the Fmoc group after each coupling step.

-

Coupling reagents : HOBt/hexafluorophosphate benzotriazole tetramethyluronium (HBTU) or Oxyma Pure/DIC systems ensure high coupling efficiency.

-

Side-chain protection : Critical for cysteine (Cys) residues, which are protected with trityl (Trt) or acetamidomethyl (Acm) groups to prevent premature disulfide formation.

Challenges in SPPS for This Compound

-

DL-xiIle incorporation : The non-natural xiIle (a modified isoleucine) requires tailored coupling conditions to avoid racemization.

-

Solubility issues : The asparagine (Asn)-rich sequence necessitates the use of solvents like dimethylformamide (DMF) with 0.1% Triton X-100 to prevent aggregation.

Disulfide Bond Formation Strategies

The intramolecular disulfide bond between Cys(1) and Cys(6) is critical for stabilizing the cyclic structure. Two primary methods are employed:

On-Resin Oxidation

Post-Cleavage Disulfide Formation

-

Thiol-disulfide exchange : Uses glutathione or cysteine redox buffers to ensure correct disulfide pairing.

-

Electrochemical methods : Controlled potential electrolysis minimizes over-oxidation.

Table 1 : Comparison of Disulfide Formation Methods

| Method | Yield (%) | Purity (%) | Risk of Over-Oxidation |

|---|---|---|---|

| Air Oxidation | 65–75 | 85–90 | Moderate |

| Iodine Oxidation | 80–85 | 90–95 | High |

| Thiol-Disulfide Exchange | 70–75 | 95–98 | Low |

One-Pot Disulfide-Driven Cyclic Peptide Synthesis

A breakthrough methodology, one-pot disulfide-driven cyclic peptide synthesis , has been adapted for this compound. This approach integrates SPPS with disulfide ligation and cyclization in a single reaction vessel:

Key Steps in the One-Pot Process

-

Peptide chain elongation : SPPS constructs the linear sequence with a Cys(Npys) (3-nitro-2-pyridinesulfenyl) group at position 6.

-

Sulfenylation : Treatment with Npys sulfenate introduces a reactive sulfhydryl group at Cys(1).

-

Disulfide ligation : A peptide thioester fragment reacts with Cys(Npys) to form an asymmetric disulfide bond.

-

Intramolecular cyclization : Silver ions (Ag⁺) promote thioester-mediated cyclization, yielding the cyclic structure.

Advantages Over Traditional SPPS

-

Reduced purification steps : Byproducts and unreacted reagents remain bound to the resin, simplifying isolation.

-

Higher regioselectivity : The proximity effect during cyclization minimizes off-target reactions.

Post-Synthetic Processing and Purification

Cleavage and Deprotection

HPLC Purification

-

Mobile phases :

-

Buffer A: 0.1% TFA in water

-

Buffer B: 0.1% TFA in acetonitrile

-

Analytical Characterization

Mass Spectrometry

Circular Dichroism (CD) Spectroscopy

-

Structural confirmation : A negative band at 200–220 nm indicates β-turn motifs stabilized by the disulfide bond.

Challenges and Optimization Opportunities

Racemization at xiIle Residues

Chemical Reactions Analysis

Disulfide Bond Formation and Redox Reactions

The cysteine residues at positions 1 and 6 enable reversible disulfide bond formation, critical for structural stability and biological activity.

-

Kinetics : Disulfide formation occurs rapidly under alkaline conditions (pH 8–9).

-

Impact of Enantiomers : D-amino acids slow enzymatic degradation but do not hinder disulfide reactivity.

Peptide Bond Hydrolysis

The peptide backbone undergoes hydrolysis under specific conditions:

| Condition | Enzymes/Catalysts | Cleavage Sites |

|---|---|---|

| Acidic (HCl 6M, 110°C) | N/A | Asparagine (Asn) and leucine (Leu) bonds. |

| Enzymatic | Trypsin, Chymotrypsin | C-terminal side of Tyr and Leu . |

-

Stability : Hydrolysis rates are reduced by the presence of D-amino acids, enhancing resistance to proteases.

Side-Chain Modifications

Reactive side chains enable targeted functionalization:

Comparative Reactivity with Analogous Peptides

The table below contrasts this peptide’s reactivity with structurally related hormones:

Synthetic and Purification Reactions

During solid-phase synthesis (SPPS):

-

Deprotection : Trifluoroacetic acid (TFA) removes Fmoc groups.

-

Coupling : HBTU/HOBt activates carboxyl groups for amino acid addition.

-

Cleavage : TFA/TIPS/H₂O (95:2.5:2.5) releases the peptide from resin.

-

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Key Research Findings

-

Disulfide-Dependent Activity : The cyclic structure formed by Cys1–Cys6 is essential for receptor binding .

-

pH Sensitivity : Deamidation at Asn residues occurs above pH 7, necessitating storage at acidic pH.

-

Stereochemical Effects : D-amino acids reduce metabolic clearance but do not inhibit disulfide kinetics.

This compound’s reactivity profile underscores its versatility in therapeutic development and biochemical studies, particularly in contexts requiring tunable stability and targeted modifications.

Scientific Research Applications

Structural Characteristics

The compound is characterized by a complex sequence of amino acids, including cysteine, tyrosine, isoleucine, asparagine, proline, leucine, and glycine. Its molecular weight is approximately 3424 g/mol, making it a relatively large peptide . The presence of cysteine residues suggests potential for forming disulfide bonds, which can stabilize the peptide's structure and influence its biological activity.

Biochemical Applications

2.1 Drug Design and Development

The compound's structure allows it to mimic naturally occurring peptides, making it a valuable tool in drug design. Its ability to interact with biological targets can be explored for developing therapeutics that modulate specific biological pathways.

- Antioxidant Properties : Cysteine residues are known for their antioxidant capabilities. Research indicates that peptides containing cysteine can scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

- Neuroprotective Effects : Peptides similar to H-DL-Cys(1)-DL-Tyr-DL-xiIle have been investigated for their neuroprotective properties. Studies have shown that such compounds can enhance neuronal survival under stress conditions .

2.2 Bioconjugation and Targeted Delivery

The presence of functional groups in the amino acid sequence allows for bioconjugation with various moieties, such as drugs or imaging agents. This property can be exploited to develop targeted delivery systems that enhance the efficacy of therapeutic agents while minimizing side effects.

Case Studies and Research Findings

3.1 Synthesis and Characterization

A comprehensive study on the synthesis of similar peptides has demonstrated effective methodologies for producing high-purity compounds suitable for biological testing. Techniques such as solid-phase peptide synthesis (SPPS) have been employed to achieve desired sequences efficiently .

3.2 Pharmacological Studies

In vitro studies have shown that peptides containing sequences similar to H-DL-Cys(1)-DL-Tyr-DL-xiIle exhibit significant biological activity:

- Inhibition of Enzymatic Activity : Some studies report that specific peptide sequences can inhibit enzymes involved in metabolic pathways, providing insights into their potential use as enzyme inhibitors in therapeutic contexts.

- Cell Viability Assays : Research involving cell lines has indicated that these peptides can influence cell proliferation and viability, suggesting their role in cancer research as potential anticancer agents.

Mechanism of Action

The mechanism of action of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 depends on its specific sequence and structure. The peptide may interact with molecular targets such as enzymes, receptors, or other proteins, influencing their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

H-DL-Cys.HCl: A cysteine derivative used in various biochemical applications.

H-DL-Cys(Bzl)-AMC: Another cysteine derivative with specific applications in chemical synthesis.

Uniqueness

H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. The presence of multiple cysteine residues allows for the formation of complex disulfide-linked structures, enhancing its stability and functionality in various research contexts.

Biological Activity

The compound H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 is a cyclic peptide that has garnered interest in the fields of biochemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Structural Characteristics

The compound consists of a series of amino acids, including cysteine (Cys), tyrosine (Tyr), isoleucine (xiIle), asparagine (Asn), proline (Pro), leucine (Leu), and glycine (Gly). The presence of cysteine suggests the possibility of disulfide bond formation, which can stabilize the peptide structure and influence its biological function.

| Amino Acid | Abbreviation | Properties |

|---|---|---|

| Cysteine | Cys | Sulfur-containing, forms disulfide bonds |

| Tyrosine | Tyr | Aromatic, involved in signaling |

| Isoleucine | xiIle | Hydrophobic, important for structure |

| Asparagine | Asn | Polar, involved in protein interactions |

| Proline | Pro | Helix breaker, stabilizes structure |

| Leucine | Leu | Hydrophobic, contributes to stability |

| Glycine | Gly | Smallest amino acid, provides flexibility |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The specific sequence and structural properties allow it to modulate protein-protein interactions, enzyme activities, and cellular signaling pathways.

Potential Mechanisms Include:

- Receptor Binding : The peptide may bind to specific receptors on cell membranes, influencing downstream signaling cascades.

- Enzyme Modulation : It could act as an inhibitor or activator of enzymes involved in metabolic pathways.

- Cellular Uptake : The hydrophobic nature of certain amino acids may facilitate membrane permeability.

Biological Activity Studies

Recent studies have highlighted the potential therapeutic applications of cyclic peptides like this compound in cancer treatment and other diseases. Here are some key findings:

Case Study: Anticancer Activity

A review published in Europe PMC discusses various cyclic peptides with anticancer properties. It highlights that cyclic peptides can induce apoptosis in cancer cells by interacting with specific oncogenic pathways .

Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Inhibits bacterial growth | |

| Immunomodulatory | Enhances immune response |

Research Findings

- Anticancer Properties : Research indicates that cyclic peptides can effectively target cancer cells by disrupting their signaling pathways. For instance, compounds similar to H-DL-Cys(1)-DL-Tyr have shown promise in inhibiting tumor growth in various models .

- Antimicrobial Activity : Peptides derived from similar sequences have demonstrated antimicrobial properties against a range of pathogens. This suggests potential applications in developing new antibiotics .

- Immunomodulatory Effects : Some studies have reported that cyclic peptides can enhance the immune response by activating T-cells and other immune components, making them candidates for immunotherapy .

Q & A

Q. What strategies can optimize the conformational stability of this peptide in membrane-mimetic environments?

- Methodological Answer : Use circular dichroism (CD) spectroscopy in trifluoroethanol/water mixtures to simulate hydrophobic environments. For advanced analysis, perform NMR titration experiments (e.g., 2D NOESY) to map intramolecular interactions between DL-Tyr and DL-xiIle residues. Molecular dynamics simulations (GROMACS/AMBER) with explicit lipid bilayers can predict orientation in lipid membranes .

Q. How can I address contradictory data on the peptide’s receptor-binding affinity across different assays?

- Methodological Answer : Cross-validate using orthogonal assays. For example:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) under controlled flow conditions.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to confirm enthalpy-driven vs. entropy-driven binding.

- Fluorescence Polarization : Detects competitive binding in complex matrices.

Normalize data to a common reference standard (e.g., a known receptor agonist) and apply statistical rigor (e.g., ’s ANOVA-based error analysis) .

Q. What advanced techniques are recommended for analyzing disulfide bond dynamics in this peptide?

- Methodological Answer : Combine tandem MS with electron transfer dissociation (ETD) to preserve labile disulfide linkages during fragmentation. For temporal resolution, use stopped-flow kinetics coupled with fluorescence quenching (e.g., pyrene-labeled cysteine variants). Redox potential measurements (via cyclic voltammetry) can quantify the thermodynamic favorability of disulfide formation .

Data Interpretation and Validation

Q. How should I handle batch-to-batch variability in peptide synthesis yields?

- Methodological Answer : Implement Design of Experiments (DoE) to identify critical factors (e.g., coupling reagent efficiency, DL-xiIle solubility). Use JMP or Minitab for factorial analysis. For reproducibility, standardize resin swelling times (e.g., 30 min in DMF for Fmoc-based synthesis) and monitor reaction completion via Kaiser test .

Q. What statistical frameworks are appropriate for analyzing dose-response data in cellular assays?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use bootstrapping (1,000 iterations) to estimate confidence intervals. For outliers, apply Grubbs’ test or robust regression (e.g., Huber loss function) as described in ’s statistical workflow .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.